molecular formula C6H14Cl2N2O2 B8023137 (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride

Cat. No.: B8023137
M. Wt: 217.09 g/mol
InChI Key: FHQISJCBOKLZMP-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as ring construction from cyclic or acyclic precursors and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like iodine and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and various substituted pyrrolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammatory mediators or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQISJCBOKLZMP-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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